molecular formula C20H14N2O2 B10756679 4-(5-phenyl-1H-pyrrolo[2,3-b]pyridin-3-yl)benzoic acid

4-(5-phenyl-1H-pyrrolo[2,3-b]pyridin-3-yl)benzoic acid

Cat. No.: B10756679
M. Wt: 314.3 g/mol
InChI Key: KSFDVNIKNYXUIP-UHFFFAOYSA-N
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Description

4-(5-phenyl-1H-pyrrolo[2,3-b]pyridin-3-yl)benzoic acid is an organic compound belonging to the class of phenylpyridines. These are polycyclic aromatic compounds containing a benzene ring linked to a pyridine ring through a carbon-carbon or carbon-nitrogen bond

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-phenyl-1H-pyrrolo[2,3-b]pyridin-3-yl)benzoic acid typically involves the following steps:

    Formation of the Pyrrolo[2,3-b]pyridine Core: This can be achieved through a cyclization reaction involving a suitable precursor, such as a 2-aminopyridine derivative, under acidic or basic conditions.

    Introduction of the Phenyl Group: The phenyl group can be introduced via a Suzuki coupling reaction using a phenylboronic acid and a halogenated pyrrolo[2,3-b]pyridine.

    Attachment of the Benzoic Acid Moiety:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and scalability. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and process intensification techniques to enhance reaction efficiency and reduce costs.

Chemical Reactions Analysis

Types of Reactions

4-(5-phenyl-1H-pyrrolo[2,3-b]pyridin-3-yl)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated derivatives and nucleophiles under basic or acidic conditions.

Major Products Formed

Scientific Research Applications

4-(5-phenyl-1H-pyrrolo[2,3-b]pyridin-3-yl)benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(5-phenyl-1H-pyrrolo[2,3-b]pyridin-3-yl)benzoic acid involves its interaction with specific molecular targets, such as fibroblast growth factor receptors. Upon binding to these receptors, the compound inhibits their activity, leading to the suppression of downstream signaling pathways involved in cell proliferation and migration . This makes it a promising candidate for cancer therapy.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(5-phenyl-1H-pyrrolo[2,3-b]pyridin-3-yl)benzoic acid is unique due to its specific combination of a phenyl group, a pyrrolo[2,3-b]pyridine core, and a benzoic acid moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C20H14N2O2

Molecular Weight

314.3 g/mol

IUPAC Name

4-(5-phenyl-1H-pyrrolo[2,3-b]pyridin-3-yl)benzoic acid

InChI

InChI=1S/C20H14N2O2/c23-20(24)15-8-6-14(7-9-15)18-12-22-19-17(18)10-16(11-21-19)13-4-2-1-3-5-13/h1-12H,(H,21,22)(H,23,24)

InChI Key

KSFDVNIKNYXUIP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=C(NC=C3C4=CC=C(C=C4)C(=O)O)N=C2

Origin of Product

United States

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